O-Methylserine
Overview
Description
O-Methylserine is a derivative of serine, an amino acid. It is characterized by the replacement of the hydroxyl group in serine with a methyl group. This modification results in a compound with the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol . This compound is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.
Mechanism of Action
Target of Action
O-Methyl-L-Serine, also known as O-Methylserine or (S)-2-Amino-3-Methoxypropanoic Acid, is a derivative of L-serine L-serine, the parent compound, plays a crucial role in various cellular functions, including protein synthesis and neurotransmission
Mode of Action
It’s known that l-serine contributes to the polarity of proteins and serves as a primary site for binding a phosphate group to regulate protein function . As a derivative of L-serine, O-Methyl-L-Serine might interact with its targets in a similar manner, but this needs to be confirmed by further studies.
Biochemical Pathways
L-serine, the parent compound of O-Methyl-L-Serine, is involved in several essential biochemical pathways. It plays a vital role in the synthesis of sphingolipids, phospholipids, and sulfur-containing amino acids . It’s also a substrate for glucose and protein synthesis . Given the structural similarity, O-Methyl-L-Serine might be involved in similar pathways, but this is yet to be confirmed.
Pharmacokinetics
L-serine is known to be synthesized from 3-phosphoglycerate (3-pg) and glycine . It’s also known that L-serine uptake from blood across the blood-brain barrier is inefficient compared to other essential amino acids
Result of Action
It’s known that l-serine deficiency is associated with impaired function of the nervous system, primarily due to abnormal metabolism of phospholipids and sphingolipids . O-Methyl-L-Serine might have similar effects, but this needs to be confirmed by further studies.
Action Environment
It’s known that l-serine plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis, cell proliferation, and development
Biochemical Analysis
Biochemical Properties
O-Methyl-L-Serine is involved in serine and one-carbon unit metabolisms, which are essential biochemical pathways implicated in fundamental cellular functions such as proliferation, biosynthesis of important anabolic precursors, and the availability of methyl groups .
Cellular Effects
It is known that serine metabolism alterations, which O-Methyl-L-Serine is a part of, are associated with several highly neoplastic proliferative pathologies .
Molecular Mechanism
It is known that it is involved in the serine metabolism, which is crucial for cell energy production .
Metabolic Pathways
O-Methyl-L-Serine is involved in the serine and one-carbon unit metabolisms . These pathways are essential for the formation, activation, and transfer of one-carbon units for different biosynthetic processes such as purine and thymidine synthesis and homocysteine remethylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-Methylserine typically involves the reaction of DL-glycine with methanol. This reaction is followed by crystallization and purification steps to obtain the target product . The process can be summarized as follows:
Reaction: DL-glycine reacts with methanol under specific conditions.
Crystallization: The reaction mixture is subjected to crystallization to isolate the product.
Purification: The crystallized product is purified to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced crystallization and purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: O-Methylserine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions involve the replacement of the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions to proceed efficiently.
Major Products Formed:
Oxidation: Formation of oxo acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
O-Methylserine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of food additives and nutritional supplements.
Comparison with Similar Compounds
O-Methylserine is unique due to its specific structural modification. Similar compounds include:
L-Serine: The parent compound with a hydroxyl group instead of a methyl group.
D-Serine: An enantiomer of L-serine with different biological activities.
O-Methyl-DL-serine: A racemic mixture of this compound enantiomers.
Uniqueness: this compound’s uniqueness lies in its methyl group substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-3-methoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTFCRCCPLEUQZ-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941607 | |
Record name | O-Methylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4219-94-7, 19794-53-7, 32620-11-4 | |
Record name | O-Methylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Methylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-3-methoxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-METHYLSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MJK98YKK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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